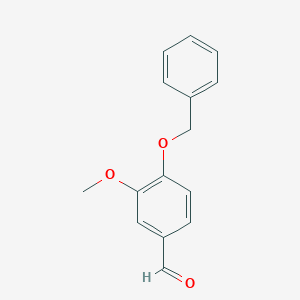

4-Benzyloxy-3-methoxybenzaldehyde

描述

属性

IUPAC Name |

3-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHLOPGSDZTEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178958 | |

| Record name | Benzylvanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Benzyloxy-3-methoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2426-87-1 | |

| Record name | 4-(Benzyloxy)-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylvanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2426-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2426-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2426-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylvanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KNC2TSW9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Principles of Cavitational Reactors

Ultrasound irradiation (20 kHz, 120 W) induces cavitation—the formation, growth, and violent collapse of microbubbles—in the reaction medium. This phenomenon generates localized hotspots (temperatures up to 5000 K and pressures exceeding 1000 atm), enhancing mass transfer and reducing activation energy. The ultrasonic horn used in these studies ensures uniform energy distribution, enabling rapid mixing and accelerated kinetics.

Aqueous Phase Volume

The volume of the aqueous phase directly impacts the interfacial area. A 1:1 (v/v) ratio of aqueous to organic phase maximizes the contact surface, achieving a 92% yield. Excess aqueous phase dilutes the reactants, while insufficient volume limits ion transfer.

Temperature and Catalyst Loading

Elevating temperature from 40°C to 60°C increases the reaction rate but risks thermal degradation beyond 70°C. Optimal catalyst loading (0.5 mmol TBAB per 10 mmol vanillin) balances catalytic activity and cost-effectiveness. Higher concentrations introduce viscosity, impeding cavitation.

Ultrasonic Power and Molar Ratio

A power dissipation of 120 W ensures efficient cavitation without causing foam formation. A 1:1.2 molar ratio of vanillin to benzyl chloride minimizes side reactions, such as dialkylation, while ensuring complete conversion.

Kinetic Analysis and Activation Energy

Pseudo-first-order kinetics were observed under ultrasound, with a rate constant () of at 60°C. The Arrhenius plot yielded an activation energy () of 45.2 kJ/mol, significantly lower than the 58.6 kJ/mol reported for conventional methods. This reduction underscores the role of cavitation in lowering energy barriers.

Comparative Evaluation of Methods

Yield and Efficiency

| Parameter | Conventional Method | Ultrasound Method |

|---|---|---|

| Yield (%) | 65–70 | 88–92 |

| Reaction Time (h) | 4–6 | 1.5–2 |

| Energy Consumption (kW) | 0.8 | 0.5 |

| Activation Energy (kJ/mol) | 58.6 | 45.2 |

Ultrasound irradiation reduces reaction time by 60% and boosts yield by 25%, making it economically viable for industrial applications.

Environmental and Economic Considerations

The ultrasound method minimizes solvent usage and eliminates the need for excessive heating, reducing carbon footprint. However, the initial cost of ultrasonic equipment (~$20,000–$50,000) may deter small-scale producers. Lifecycle analyses suggest that the long-term savings in energy and raw materials offset these upfront costs .

化学反应分析

Types of Reactions: 4-Benzyloxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed:

Oxidation: 4-Benzyloxy-3-methoxybenzoic acid.

Reduction: 4-Benzyloxy-3-methoxybenzyl alcohol.

Substitution: Products vary based on the nucleophile used

科学研究应用

Synthesis Applications

4-Benzyloxy-3-methoxybenzaldehyde is primarily utilized as a building block in various synthetic pathways:

-

Synthesis of Complex Molecules :

- It is used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid , which demonstrates its utility in creating complex molecular architectures essential for drug development .

- The compound has been employed in the first enantioselective total synthesis of the neurotrophic agent (-)-talaumidin , highlighting its importance in medicinal chemistry .

- Reactions with Other Compounds :

Case Study 1: Neurotrophic Agents

In a study focusing on neurotrophic agents, the total synthesis of (-)-talaumidin involved the strategic use of this compound. The synthetic route demonstrated high stereoselectivity and yielded a compound with potential therapeutic effects on neurodegenerative diseases. This underscores the compound's relevance in pharmaceutical applications aimed at treating conditions such as Alzheimer's disease .

Case Study 2: Regioselective Protection

A study on regioselective protection of hydroxyl groups utilized this compound as a precursor. The research highlighted the compound's ability to undergo selective protection under mild conditions, yielding derivatives that are crucial for further functionalization in organic synthesis . This method could enhance the efficiency of synthesizing complex natural products and pharmaceuticals.

Data Table: Comparative Applications

| Application Area | Specific Use Case | Outcome/Significance |

|---|---|---|

| Organic Synthesis | Synthesis of bis(phenyl) propionic acid | Development of complex drug molecules |

| Medicinal Chemistry | Total synthesis of (-)-talaumidin | Potential treatment for neurodegenerative diseases |

| Regioselective Protection | Protecting hydroxyl groups in catechols | Improved yields and selectivity in synthetic routes |

作用机制

The mechanism of action of 4-Benzyloxy-3-methoxybenzaldehyde depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

相似化合物的比较

Substituent Variations and Physicochemical Properties

The table below compares 4-benzyloxy-3-methoxybenzaldehyde with analogues differing in substituents or functional groups:

Reactivity and Functional Group Influence

Benzyloxy vs. Phenethoxy Groups: The benzyloxy group in this compound provides steric bulk, influencing regioselectivity in reactions. For example, its phenethoxy analogue (3-methoxy-4-phenethoxybenzaldehyde) undergoes oxidation with mCPBA to form a phenol derivative (C3) with 96% yield, whereas benzyloxy groups require harsher deprotection conditions .

Methoxy vs. Hydroxy Groups: Replacing the methoxy group with a hydroxyl (as in 4-benzyloxy-3-hydroxybenzaldehyde) increases susceptibility to oxidation and electrophilic substitution due to the phenolic -OH group’s electron-donating nature .

Alkoxy Chain Length :

Crystallographic and Spectroscopic Differences

- This compound exhibits a planar molecular core with a dihedral angle of 4.4° between the aldehyde group and aromatic ring. Weak C–H···O interactions form a network in the crystal lattice, stabilizing the structure .

- In contrast, 4-ethoxy-3-methoxybenzaldehyde adopts a coplanar conformation (r.m.s. deviation = 0.046 Å) with intermolecular C–H···O interactions forming sheets .

生物活性

4-Benzyloxy-3-methoxybenzaldehyde (BMBA) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C15H14O3

- Molecular Weight : 242.27 g/mol

- CAS Number : 2426-87-1

- Solubility : Soluble in chloroform and methanol

- Melting Point : 61°C to 65°C

- Boiling Point : 213°C to 215°C at 3.5 mmHg

BMBA exhibits various biological activities including:

- Anticancer Activity : BMBA has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. It affects growth factor production, contributing to its anticancer properties .

- Neuroprotective Effects : The compound has been involved in the synthesis of neurotrophic agents, indicating its potential in neuroprotection and treatment of neurodegenerative diseases .

- Anti-inflammatory Properties : Preliminary studies suggest that BMBA may modulate inflammatory pathways, although further research is required to elucidate these mechanisms fully .

Case Studies

-

Anti-Metastatic Effects in Hepatocellular Carcinoma (HCC) :

- A study demonstrated that BMBA significantly inhibited the migration and invasion of HCC cells by downregulating integrin α7 and MMP-9 expression, which are crucial for epithelial-mesenchymal transition (EMT) .

- The compound also upregulated E-cadherin levels, promoting a more epithelial phenotype in cancer cells.

- Neurotrophic Activity :

Data Table: Biological Activities of this compound

常见问题

Q. What are the common synthetic routes for 4-benzyloxy-3-methoxybenzaldehyde?

The compound is typically synthesized via condensation reactions involving benzyl-protected vanillin derivatives. For example, it can react with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol under acidic conditions (acetic acid) to form hydrazone intermediates . Another approach involves its use as a precursor in Horner–Wadsworth–Emmons (HWE) olefination for designing conformationally constrained inhibitors, where it is coupled with cyclic phosphonates .

| Key Reaction Conditions | Reference |

|---|---|

| Ethanol, acetic acid, 1 min stirring | |

| Tandem reduction/intramolecular cyclization |

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm the aldehyde proton (~10.72 ppm) and benzyloxy/methoxy substituents (e.g., 5.11 ppm for –OCHPh, 3.84 ppm for –OCH) .

- FTIR : Peaks at 1596 cm (C=O stretch) and 1261 cm (C–O–C ether stretch) validate functional groups .

- X-ray Crystallography : Resolves spatial arrangement, with bond angles (e.g., C4–O2–C8 = 117.4°) and torsion angles confirming stereochemistry .

Q. How is the IUPAC name "this compound" derived?

The numbering prioritizes the aldehyde group (position 1), followed by substituents at positions 3 (methoxy) and 4 (benzyloxy). Alphabetical order places "benzyloxy" before "methoxy" .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives like triazolopyridines?

- Catalyst Screening : Sodium hypochlorite (NaOCl) in ethanol efficiently oxidizes hydrazones to triazolopyridines at room temperature, achieving 91% yield .

- Reaction Monitoring : Use TLC (dichloromethane mobile phase) and -NMR to track intermediate formation and purity .

- Solvent Effects : Ethanol enhances solubility of aromatic intermediates, while acetic acid accelerates imine formation .

Q. How are contradictory spectral data resolved during structural elucidation?

- Cross-Validation : Compare experimental -NMR shifts (e.g., δ 157.16 ppm for aldehyde carbon) with computational predictions (DFT calculations).

- Crystallographic Data : Resolve ambiguities in substituent positioning (e.g., benzyloxy vs. methoxy orientation) via X-ray diffraction .

Q. What strategies rationalize the design of bioactive derivatives?

- Pharmacophore Modeling : The aldehyde and methoxy groups act as hydrogen-bond acceptors, critical for binding to targets like Hsp90 .

- Derivatization : Introduce substituents at the benzyloxy group (e.g., bromination at the para position) to modulate lipophilicity and bioavailability .

| Derivative | Biological Application | Reference |

|---|---|---|

| 3-(4-Benzyloxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine | Anticancer screening | |

| CIS-Amide Hsp90 inhibitors | Enzyme inhibition |

Methodological Considerations

- Avoid Commercial Sources : Prioritize in-house synthesis over purchasing (e.g., Sigma-Aldrich lists applications but lacks mechanistic details) .

- Data Reproducibility : Replicate spectral profiles (e.g., HRMS m/z 334.1553 [M+H]) using calibrated instruments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。